molecular formula C11H8BrF2NO2 B1413833 Ethyl 2-bromo-4-cyano-3-(difluoromethyl)benzoate CAS No. 1804385-60-1

Ethyl 2-bromo-4-cyano-3-(difluoromethyl)benzoate

Cat. No. B1413833
CAS RN: 1804385-60-1
M. Wt: 304.09 g/mol
InChI Key: VBKQHDASTFRDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-bromo-4-cyano-3-(difluoromethyl)benzoate is a chemical compound with the following structural formula: . It belongs to the class of organic compounds known as benzoic acid esters and contains bromine, fluorine, and cyano functional groups.


Synthesis Analysis

The synthesis of this compound involves the reaction of methyl 2-bromo-4-(trifluoromethyl)benzoate with an ethyl cyanide source. The bromine atom is replaced by a cyano group, and the difluoromethyl group is introduced at the 3-position of the benzoate ring .


Molecular Structure Analysis

The molecular formula of Ethyl 2-bromo-4-cyano-3-(difluoromethyl)benzoate is C11H7BrF3NO2 , with a molecular weight of approximately 322.08 g/mol . The compound exhibits a planar structure due to the conjugation of the cyano and ester groups with the aromatic ring.


Chemical Reactions Analysis

  • Photochemical Isomerization : The presence of the difluoromethyl group suggests potential photoactive properties, although the tight packing in the crystal lattice may inhibit photo-induced structural reorganization .

Physical And Chemical Properties Analysis

  • Physical State : It exists as a liquid .
  • Absorption Bands : In solution, the compound exhibits absorption bands in the visible region, consistent with o-fluoroazobenzene .

Safety and Hazards

  • Storage : Keep in a dark place, sealed, and stored between 2°C and 8°C .

properties

IUPAC Name

ethyl 2-bromo-4-cyano-3-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)7-4-3-6(5-15)8(9(7)12)10(13)14/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKQHDASTFRDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)C#N)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-4-cyano-3-(difluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromo-4-cyano-3-(difluoromethyl)benzoate
Reactant of Route 2
Ethyl 2-bromo-4-cyano-3-(difluoromethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromo-4-cyano-3-(difluoromethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-bromo-4-cyano-3-(difluoromethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-bromo-4-cyano-3-(difluoromethyl)benzoate
Reactant of Route 6
Ethyl 2-bromo-4-cyano-3-(difluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.